B1192817 HM95573

HM95573

カタログ番号 B1192817
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

科学的研究の応用

1. Overview of HM95573 in Cancer Treatment

HM95573 is a novel and selective RAF kinase inhibitor, demonstrating potent anti-tumor activities in vitro and in vivo, particularly in BRAF, KRAS, and NRAS mutant models. It has been evaluated for safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with solid tumors through a phase 1 trial. Notably, HM95573 exhibits potential in treating not only BRAF V600E mutant but also RAS mutant cancers, showing minimal paradoxical activation. It can effectively inhibit BRAF and CRAF kinase activities, leading to anti-proliferative and apoptotic effects in various cancer cells. This inhibitor represents a significant advancement in cancer therapeutics, particularly for melanoma, colorectal cancer (CRC), and non-small-cell lung carcinoma (NSCLC) patients with BRAFV600E or RAS mutations (Hong et al., 2016).

2. Enhanced Therapeutic Potential in Combination with Other Treatments

HM95573 has been shown to have a synergistic anti-tumor effect when combined with other treatments such as a MEK inhibitor, EGFR monoclonal antibody, or chemotherapeutic agents in vitro and in vivo. This suggests its high therapeutic potential as a next-generation RAF inhibitor for BRAF or RAS mutant cancers. Its ability to persistently occupy both RAF dimers through prolonged binding differentiates it from other RAF inhibitors like vemurafenib and dabrafenib, making it a promising candidate for treating melanoma, CRC, and NSCLC patients with BRAFV600E or RAS mutations (Namgoong et al., 2016).

特性

製品名

HM95573

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HM95573;  HM-95573;  HM 95573.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。